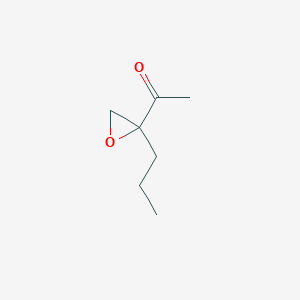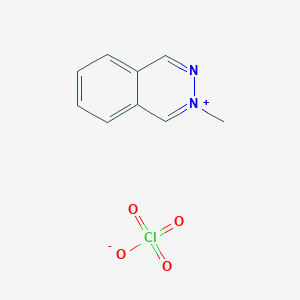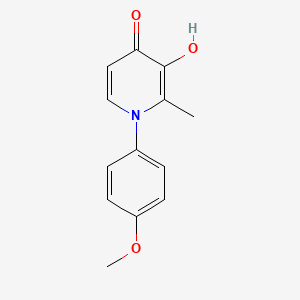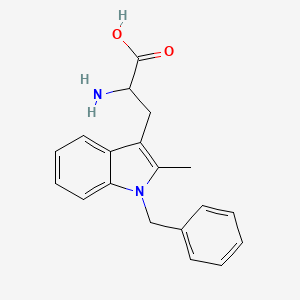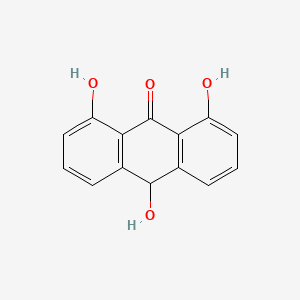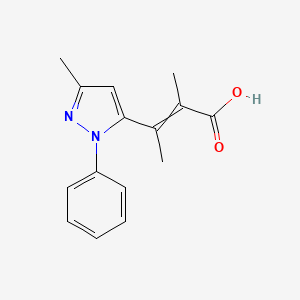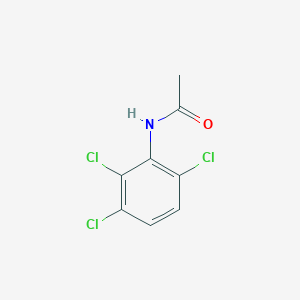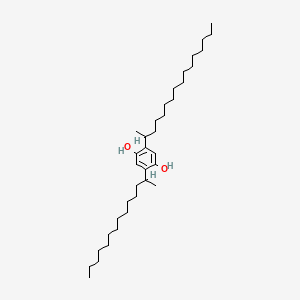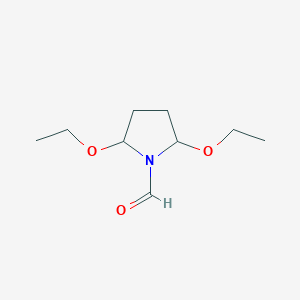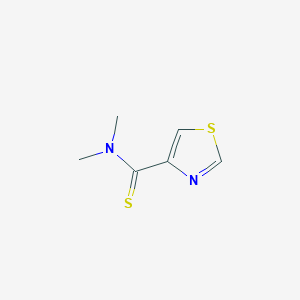
N,N-Dimethyl-1,3-thiazole-4-carbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dimethyl-1,3-thiazole-4-carbothioamide is a heterocyclic compound containing sulfur and nitrogen atoms in its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N,N-Dimethyl-1,3-thiazole-4-carbothioamide can be synthesized through the reaction of thiosemicarbazide with dimethyl sulfate under basic conditions. The reaction typically involves heating the reactants in a suitable solvent, such as ethanol, in the presence of a base like sodium hydroxide .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Dimethyl-1,3-thiazole-4-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thioamide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thioamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced thioamides, and substituted thioamides .
Applications De Recherche Scientifique
N,N-Dimethyl-1,3-thiazole-4-carbothioamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the production of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of N,N-Dimethyl-1,3-thiazole-4-carbothioamide involves its interaction with specific molecular targets in microbial cells. The compound can inhibit the activity of enzymes essential for microbial growth and survival, leading to cell death . The exact molecular pathways involved are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N,N-Dimethyl-1,3-thiazole-4-carbothioamide include:
1,3,4-Thiadiazole derivatives: These compounds also contain sulfur and nitrogen atoms and have similar antimicrobial properties.
Thiosemicarbazide derivatives: These compounds share the thioamide functional group and exhibit similar chemical reactivity.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Its dimethyl substitution on the thiazole ring enhances its stability and reactivity compared to other similar compounds .
Propriétés
Numéro CAS |
64649-17-8 |
|---|---|
Formule moléculaire |
C6H8N2S2 |
Poids moléculaire |
172.3 g/mol |
Nom IUPAC |
N,N-dimethyl-1,3-thiazole-4-carbothioamide |
InChI |
InChI=1S/C6H8N2S2/c1-8(2)6(9)5-3-10-4-7-5/h3-4H,1-2H3 |
Clé InChI |
KCHOTSRNECUOBR-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=S)C1=CSC=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1,2,5-Oxadiazole-3,4-diyl)bis[(4-bromophenyl)methanone]](/img/structure/B14495195.png)

